
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19NO2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes for CHEMBL2324690 are not explicitly documented in the available literature. it is likely that researchers have developed various synthetic pathways to access this compound. Further investigation would be needed to uncover specific methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for CHEMBL2324690. It may not be produced on an industrial scale due to its specialized nature.
Análisis De Reacciones Químicas
CHEMBL2324690 likely undergoes various chemical reactions
Oxidation and Reduction: Like many organic compounds, CHEMBL2324690 could participate in oxidation or reduction reactions.
Substitution Reactions: It may undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions: Without precise data, we can’t pinpoint specific reagents or conditions. standard organic chemistry reagents (e.g., acids, bases, catalysts) would likely play a role.
Major Products: The products formed from these reactions would depend on the specific reaction pathway.
Aplicaciones Científicas De Investigación
CHEMBL2324690’s applications span various scientific fields:
Chemistry: Researchers might explore its reactivity, stability, and potential as a synthetic intermediate.
Biology: It could be used in cell-based assays or as a tool compound to study biological processes.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: If scalable production methods are developed, it might find use in pharmaceuticals or other industries.
Mecanismo De Acción
Unfortunately, the exact mechanism by which CHEMBL2324690 exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways.
Comparación Con Compuestos Similares
CHEMBL2324690’s uniqueness can be highlighted by comparing it to similar compounds. without specific names, I cannot provide a direct comparison. Researchers would need to explore related structures within the same chemical class.
Propiedades
Fórmula molecular |
C20H19NO2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-N-methyl-5-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2S/c1-14-6-4-7-15(12-14)18-10-11-19(24-18)20(22)21(2)16-8-5-9-17(13-16)23-3/h4-13H,1-3H3 |
Clave InChI |
BABRITZRSIMSNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)N(C)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



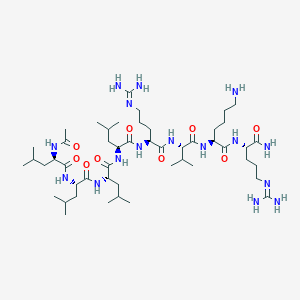
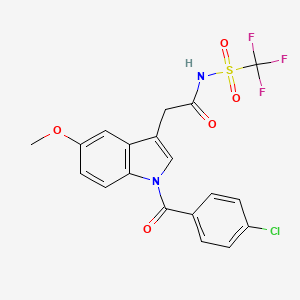
![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
![2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10780024.png)
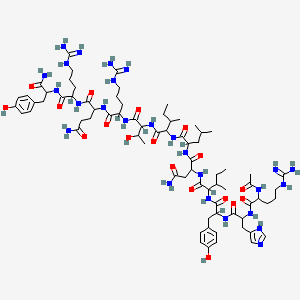
![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)
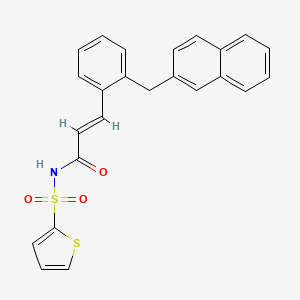
![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)
![3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B10780077.png)
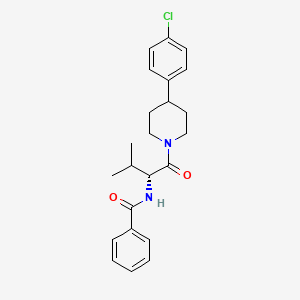
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)